3-Allyloxy-2-chloromethyl-pyridine
Description
3-Allyloxy-2-chloromethyl-pyridine is a pyridine derivative characterized by an allyloxy group at the 3-position and a chloromethyl substituent at the 2-position of the pyridine ring. Its closest structural analogs in the catalog include 3-Allyl-2-chloro-5-methylpyridine (page 167) and 3-(Chloromethyl)-2-methylpyridine•HCl (page 18) .
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-(chloromethyl)-3-prop-2-enoxypyridine |
InChI |
InChI=1S/C9H10ClNO/c1-2-6-12-9-4-3-5-11-8(9)7-10/h2-5H,1,6-7H2 |
InChI Key |
CELWKQBFFPBIOF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(N=CC=C1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Table 1: Structural and Functional Group Comparison
Key Observations :
Substituent Position Sensitivity: Unlike 3-Allyl-2-chloro-5-methylpyridine , which has a methyl group at the 5-position, 3-Allyloxy-2-chloromethyl-pyridine lacks this substituent. The chloromethyl group at position 2 in this compound is structurally analogous to 3-(Chloromethyl)-2-methylpyridine•HCl , but the latter’s methyl group at position 2 could stabilize the pyridine ring against nucleophilic attack.
The chloromethyl group (2-position) is highly reactive toward nucleophilic substitution, similar to the chloromethyl group in 3-(Chloromethyl)-2-methylpyridine•HCl . However, the HCl salt in the latter may alter solubility and stability.
Comparison with Heterocyclic Modifications: Compounds such as (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate feature electron-donating amino and acrylate groups, which contrast with the electron-withdrawing chloro and allyloxy groups in this compound. These differences could influence applications in catalysis or drug design.
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